![molecular formula C12H8N2O2S B3023563 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-52-6](/img/structure/B3023563.png)
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
描述
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been studied for various biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves multistep reactions starting from simple precursors. For example, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists involves the addition of a 2-(2-pyridyl)ethyl group and a 6-(4-aminophenyl) group to the core structure, which is crucial for receptor binding activity . Another approach for synthesizing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starts from 2-chloropyridine-3-carboxylic acid and involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure . Additionally, a catalyst-free aqueous synthesis of related thienopyrimidine derivatives has been reported, highlighting a more environmentally friendly procedure .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives can vary significantly, leading to diverse biological properties. For instance, the structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones results in a broad range of biopharmaceutical properties, as reflected by variations in solubility, permeability, and clearance values . The planarity of the pyrimidine moiety and the conformation of the fused rings can affect the compound's interactions with biological targets .
Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been used to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . Additionally, thieno[2,3-d]pyrimidine 3-oxides can undergo reduction and rearrangement reactions, although these reactions may vary depending on the substituents present on the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. For example, the solubility of these compounds in simulated intestinal fluid can range from micromolar to millimolar concentrations, and their permeability coefficients and intrinsic clearance values can also vary widely . These properties are crucial for the pharmacokinetic profile of potential drug candidates.
未来方向
作用机制
Target of Action
The primary target of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . They are divided into subfamilies that regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) .
Mode of Action
The compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. As CDKs are involved in the regulation of cell cycle and transcription, their inhibition can lead to cell cycle arrest and altered gene expression . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of CDKs by this compound can lead to a variety of molecular and cellular effects. These include cell cycle arrest, altered gene expression, reduced cell proliferation, and induction of apoptosis . These effects can contribute to the compound’s potential antitumor activity .
生化分析
Biochemical Properties
Similar compounds, such as N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, have been shown to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds also demonstrated inhibitory activities against CDK6, a cyclin-dependent protein kinase
Cellular Effects
Related compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells . This suggests that 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit CDK6 . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMWBTAEPHMLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236967 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16233-52-6 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16233-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



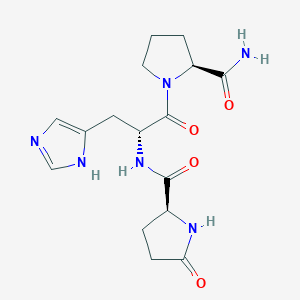

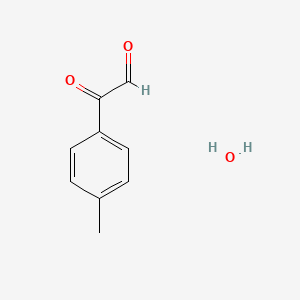
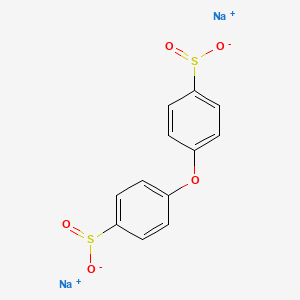
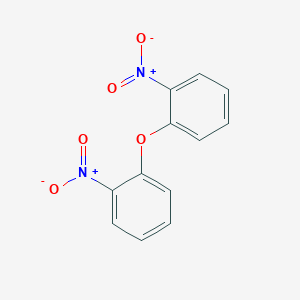
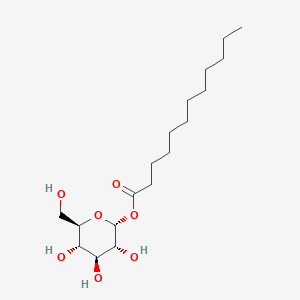


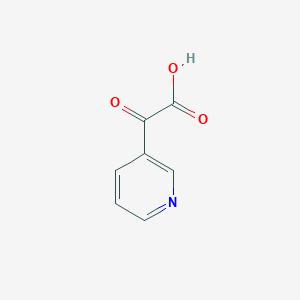
![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
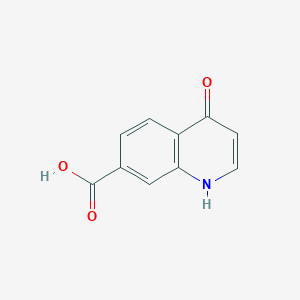

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)